Hdac-IN-42

Epigenetics Cancer Biology Enzyme Inhibition

Researchers requiring isoform-specific HDAC1 interrogation face a critical gap: pan-HDAC inhibitors introduce confounding off-target effects, while HDAC6-selective probes fail to engage HDAC1-dependent mechanisms. Hdac-IN-42 resolves this with verified 26-fold selectivity over HDAC6 and superior potency vs. SAHA. • HDAC1 IC50 = 0.19 µM; >26-fold selectivity over HDAC6 (IC50 = 4.98 µM) • Antiproliferative activity in HeLa cells (IC50 = 0.23 µM) with G2/M arrest induction • Enables confident attribution of histone H3 acetylation changes to HDAC1 inhibition Supplied as characterized solid (≥98% purity) with full analytical documentation. Standard B2B shipping for R&D use.

Molecular Formula C20H15NO7
Molecular Weight 381.3 g/mol
Cat. No. B15141852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHdac-IN-42
Molecular FormulaC20H15NO7
Molecular Weight381.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)OC3=CC=CC(=C3)C=CC(=O)NO
InChIInChI=1S/C20H15NO7/c1-26-14-7-6-13-10-16(20(24)28-17(13)11-14)19(23)27-15-4-2-3-12(9-15)5-8-18(22)21-25/h2-11,25H,1H3,(H,21,22)/b8-5+
InChIKeyKZJPZOCQYVSTEC-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hdac-IN-42: Selective HDAC1 Inhibitor for Epigenetics


Hdac-IN-42 (also referenced as compound 14f) is a coumarin-based N-hydroxycinnamamide derivative that acts as a potent and selective inhibitor of histone deacetylase (HDAC) enzymes [1]. Its primary molecular target is HDAC1, which it inhibits with a reported IC50 value of 0.19 µM, demonstrating >26-fold selectivity over HDAC6 (IC50 = 4.98 µM) [1]. This chemical probe is utilized in research settings to investigate the roles of HDAC1 in epigenetic regulation, cellular proliferation, and apoptosis across various cancer models .

Target engagement HDAC1 isoform-selective inhibition study fit
Selectivity context Reported selectivity window over HDAC6 for isoform deconvolution
Cellular model Supports cell-based epigenetic and proliferation endpoint studies

Hdac-IN-42: Irreplaceable in HDAC1 Studies


Generic substitution with a broad-spectrum pan-HDAC inhibitor (e.g., SAHA/Vorinostat) or a highly selective HDAC6 inhibitor (e.g., HDAC6-IN-42) is scientifically invalid for studies requiring isoform-specific interrogation of HDAC1. While pan-HDAC inhibitors offer broad transcriptional modulation, they introduce significant off-target isoform liabilities that obscure the specific contributions of HDAC1 to a phenotype [1]. Conversely, the near-exclusive HDAC6 selectivity of other probes fails to engage HDAC1-dependent mechanisms . Hdac-IN-42 occupies a distinct and verifiable biochemical niche: it demonstrates superior HDAC1 inhibitory potency compared to the FDA-approved pan-HDAC inhibitor SAHA, while simultaneously maintaining a 26-fold selectivity window over HDAC6 that is critical for deconvoluting isoform-specific biology [1].

This product
Selective HDAC1 inhibition with reported isoform selectivity window
Pan-HDAC substitute
Broad isoform suppression may obscure HDAC1-specific phenotype attribution
This product
Engages HDAC1-dependent mechanisms in cell-based models
HDAC6-selective substitute
Near-exclusive HDAC6 bias may fail to engage HDAC1-driven pathways
Isoform-selectivity context may not transfer directly; mechanism mismatch may confound HDAC1-specific endpoint interpretation.

Hdac-IN-42: Key Differentiating Evidence


HDAC1 Potency Advantage over SAHA

In a direct head-to-head comparison within the same enzymatic assay, Hdac-IN-42 (compound 14f) demonstrated a lower IC50 value for HDAC1 inhibition than the clinically established pan-HDAC inhibitor SAHA (Vorinostat). This establishes Hdac-IN-42 as a more potent inhibitor of the HDAC1 isoform than this widely used reference compound [1].

HDAC1 inhibition vs SAHA
Head-to-head
Hdac-IN-42 IC50 = 0.19 µM
SAHA IC50 = 0.23 µM
Reported higher inhibition in same assay context
Supports target-engagement assay context; approximately 1.2-fold difference
Epigenetics Cancer Biology Enzyme Inhibition

HDAC1 Selectivity Against HDAC6

In contrast to pan-HDAC inhibitors like SAHA, which broadly inhibit multiple isoforms, Hdac-IN-42 exhibits a quantifiable and substantial selectivity window. It is 26-fold more selective for HDAC1 (IC50 = 0.19 µM) than for HDAC6 (IC50 = 4.98 µM), as determined under the same experimental conditions [1]. This selectivity profile is distinct from the HDAC6-specific probe HDAC6-IN-42 (compound 2b), which has a reported IC50 of 0.009 µM for HDAC6, highlighting a complete inversion of the target bias .

HDAC1 vs HDAC6 selectivity
Cross-study comparable
26-fold selectivity
Isoform-selectivity assay context; reported preference for HDAC1 over HDAC6
HDAC6 IC50 = 4.98 µM; selectivity profile inverted relative to HDAC6-selective probes
Chemical Biology Target Deconvolution Selectivity Profiling

Antiproliferative Activity in HeLa Cells

Hdac-IN-42 (compound 14f) exhibits strong and quantifiable antiproliferative effects in a key human cancer cell line, demonstrating a clear link between its HDAC1 inhibition and cellular phenotype. It shows an IC50 of 0.23 µM against HeLa cells [1], a value that aligns closely with its enzymatic potency against HDAC1. This functional activity is further validated by its ability to upregulate histone H3 acetylation, induce apoptosis, and cause cell cycle arrest at the G2/M phase in these cells [1].

Antiproliferative activity
Cell-model endpoint
Cellular IC50 0.23 µM (HeLa)
Enzymatic IC50 0.19 µM (HDAC1)
Supports cell-model endpoint review; aligns with target engagement
Reported histone H3 acetylation upregulation and G2/M arrest context
Cancer Cell Biology Phenotypic Screening Antiproliferative Activity

Hdac-IN-42: Research Applications


HDAC1-Specific Epigenetic Roles

When a researcher aims to dissect the specific contribution of the HDAC1 isoform to transcriptional repression, Hdac-IN-42 is the preferred tool. Its 26-fold selectivity over HDAC6 and superior potency against SAHA [1] enable experimental designs where changes in histone H3 acetylation and downstream gene expression can be confidently attributed to HDAC1 inhibition, minimizing confounding effects from other isoforms.

HDAC1-Driven Proliferation and Apoptosis

For studies focused on the role of HDAC1 in promoting cancer cell growth and survival, Hdac-IN-42 provides a clear, quantifiable link between target engagement and cellular outcome. Its potent antiproliferative activity in HeLa cells (IC50 = 0.23 µM) and induction of G2/M arrest [1] make it an ideal probe for establishing HDAC1-dependent mechanisms in cell cycle regulation and apoptosis pathways.

HDAC1 vs. Pan-HDAC Toxicity Comparison

A key challenge in HDAC inhibitor research is the toxicity associated with broad-spectrum pan-inhibition. By using Hdac-IN-42 in parallel with a pan-HDAC inhibitor like SAHA, researchers can directly compare the biological consequences of selective HDAC1 inhibition versus broader isoform suppression. This approach is validated by the head-to-head potency comparison available for these two compounds [1].

Validating HDAC1 Synthetic Lethality

In synthetic lethality screens where HDAC1 has been identified as a potential vulnerability in specific genetic backgrounds (e.g., certain DNA repair-deficient tumors), Hdac-IN-42 serves as a high-quality chemical probe for validation. Its well-defined potency and selectivity profile [1] ensure that observed synthetic lethal interactions are due to genuine HDAC1 dependency rather than off-target isoform effects.

Application
Selection Property
Validation Focus
HDAC1 isoform epigenetic studies
Isoform-selectivity assay context
HDAC1-dependent transcriptional endpoint review
Proliferation and apoptosis pathway research
Cell-model endpoint review
G2/M arrest and histone acetylation endpoint monitoring
HDAC1 vs pan-HDAC comparator studies
Head-to-head comparator assay context
Phenotype attribution and off-target isoform review
Synthetic lethality validation screens
HDAC1-dependency model context
Target engagement confirmation and selectivity review
All applications require independent validation in the intended model system. Reported data are from enzymatic and HeLa cell-model contexts [1].

Technical Documentation Hub

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